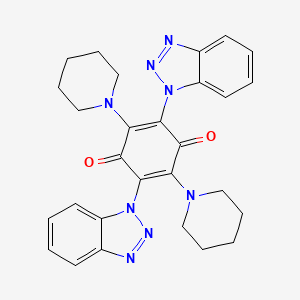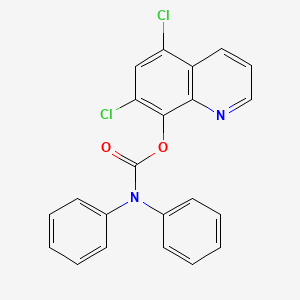
2,5-bis(1H-benzotriazol-1-yl)-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE is a complex organic compound that features benzotriazole and piperidine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE typically involves multi-step organic reactions. The starting materials often include benzotriazole derivatives and piperidine, which undergo a series of condensation and cyclization reactions under controlled conditions. Specific catalysts and solvents are used to facilitate these reactions and achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. Advanced techniques like continuous flow reactors might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The benzotriazole and piperidine groups can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE: Lacks the piperidine groups, which might affect its reactivity and applications.
3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE:
Uniqueness
The presence of both benzotriazole and piperidine groups in 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS(PIPERIDIN-1-YL)CYCLOHEXA-2,5-DIENE-1,4-DIONE makes it unique compared to similar compounds. This combination of functional groups can result in distinct chemical reactivity and a broader range of applications.
Propiedades
Fórmula molecular |
C28H28N8O2 |
|---|---|
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
2,5-bis(benzotriazol-1-yl)-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C28H28N8O2/c37-27-23(33-15-7-1-8-16-33)25(35-21-13-5-3-11-19(21)29-31-35)28(38)24(34-17-9-2-10-18-34)26(27)36-22-14-6-4-12-20(22)30-32-36/h3-6,11-14H,1-2,7-10,15-18H2 |
Clave InChI |
BKOXZVVTVZCRAU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)N5CCCCC5)N6C7=CC=CC=C7N=N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11604961.png)
![2-(4-Methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11604967.png)
![N-cyclohexyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11604971.png)
![(7Z)-3-(3-bromophenyl)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11604978.png)
![3,4-dimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11604987.png)

![7-(3-ethoxypropyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604999.png)
![4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid](/img/structure/B11605005.png)
![(4E)-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11605017.png)

![Diethyl 2'-amino-5-bromo-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11605029.png)


![5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B11605046.png)
